Vilazodone Hydrochloride

Pharmacodynamics Receptor Binding Mechanism of Action

Procure Vilazodone Hydrochloride (CAS 163521-08-2), the definitive SPARI tool compound featuring a non-substitutable dual mechanism—SERT inhibition plus 5-HT1A partial agonism. Clinically proven to significantly reduce treatment-emergent sexual dysfunction versus paroxetine and sertraline, with a weight-neutral profile distinct from conventional SSRIs. Essential for preclinical SPARI pathway research, polymorph screening (Form B), and HEOR comparative effectiveness trials against vortioxetine and escitalopram. Available as high-purity API.

Molecular Formula C26H28ClN5O2
Molecular Weight 478.0 g/mol
CAS No. 163521-08-2
Cat. No. B000280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilazodone Hydrochloride
CAS163521-08-2
Synonyms2-benzofurancarboxamide, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-, hydrochloride (1:1)
5-(4-(4-(5-cyano-3-indolyl)butyl)-1-piperazinyl)benzofuran-2-carboxamide
68843, EMD
EMB 68843
EMB-68843
EMB68843
EMD 68843
HCl, Vilazodone
Hydrochloride, Vilazodone
Viibryd
vilazodone
Vilazodone HCl
vilazodone hydrochloride
Molecular FormulaC26H28ClN5O2
Molecular Weight478.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl
InChIInChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H
InChIKeyRPZBRGFNBNQSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vilazodone Hydrochloride (CAS 163521-08-2): A Dual-Action SPARI Antidepressant for Procurement in Major Depressive Disorder Research


Vilazodone Hydrochloride (CAS 163521-08-2) is the hydrochloride salt form of vilazodone, a dual-action antidepressant that combines selective serotonin reuptake inhibition (SSRI) with partial agonism at the 5-HT1A receptor, classified as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI) [1]. This compound is indicated for the treatment of major depressive disorder (MDD) in adults and is notable for its unique pharmacological profile, which was designed to offer antidepressant efficacy with a potentially differentiated tolerability profile compared to conventional SSRIs and SNRIs [2].

Why Vilazodone Hydrochloride Cannot Be Readily Substituted: Pharmacological and Safety Differentiation from SSRIs and Other SPARIs


Substituting vilazodone hydrochloride with a conventional SSRI (e.g., escitalopram, sertraline, paroxetine) or another multimodal agent (e.g., vortioxetine) is not scientifically justified due to its unique dual pharmacodynamic mechanism and the resulting differences in clinical outcomes. As detailed in the evidence below, vilazodone's partial agonism at 5-HT1A receptors [1] leads to a distinct side effect profile, including a significantly lower risk of treatment-emergent sexual dysfunction compared to paroxetine and sertraline [2] and a weight-neutral profile versus sertraline [3]. Furthermore, comparative clinical trials have demonstrated differential efficacy and safety profiles when vilazodone is directly compared to escitalopram and vortioxetine [4]. These data confirm that vilazodone is not a me-too SSRI and warrants specific procurement and research consideration based on its quantifiable differentiation.

Vilazodone Hydrochloride: A Quantitative Evidence Guide for Scientific and Procurement Decision-Making


SPARI Mechanism: Potent Dual-Action Binding Profile vs. Selective Serotonin Reuptake Inhibitors (SSRIs)

Vilazodone hydrochloride is distinguished from all SSRIs by its dual mechanism of action: it is both a potent serotonin transporter (SERT) inhibitor and a high-affinity 5-HT1A receptor partial agonist. Quantitative binding data from the FDA label shows a Ki of 0.1 nM for the serotonin reuptake site and an IC50 of 2.1 nM for the 5-HT1A receptor. In contrast, conventional SSRIs like paroxetine, sertraline, and escitalopram lack intrinsic activity at 5-HT1A receptors [1]. This dual action is the defining characteristic of the SPARI class and provides a pharmacological basis for its clinical differentiation.

Pharmacodynamics Receptor Binding Mechanism of Action SPARI

Sexual Dysfunction: Superior Tolerability Profile Demonstrated in Head-to-Head Trial vs. Paroxetine

In a 5-week randomized, double-blind, placebo- and active-controlled trial in healthy adults, vilazodone (20 and 40 mg/day) demonstrated significantly less sexual dysfunction compared to the SSRI paroxetine (20 mg/day). In the intent-to-treat (ITT) population (N=199), the mean change in the Change in Sexual Functioning Questionnaire (CSFQ) total score was −1.4 for vilazodone 20 mg/day and −1.9 for 40 mg/day, compared to −3.5 for paroxetine and −1.0 for placebo. Post-hoc analyses confirmed that vilazodone was not significantly different from placebo, whereas paroxetine caused a statistically significant decline (P<0.05) in sexual function compared to both placebo and vilazodone 20 mg/day [1]. This finding is supported by preclinical data showing that vilazodone, unlike paroxetine, does not inhibit sexual behavior in male rats [2].

Sexual Dysfunction Tolerability Adverse Events Randomized Controlled Trial

Weight Gain and Sexual Dysfunction: Superior Profile vs. Sertraline in a 12-Week Head-to-Head Trial

In a 12-week prospective, randomized, controlled trial in Indian patients with depression (N=60), vilazodone demonstrated equivalent antidepressant efficacy to sertraline based on Hamilton Depression Rating Scale (HDRS) scores, but with a statistically superior tolerability profile. The study found that vilazodone did not cause weight gain and was associated with significantly less sexual dysfunction compared to sertraline, as measured by the Arizona Sexual Experience Scale (ASEX). The differences in weight gain and sexual dysfunction were reported as 'statistically very highly significant' [1].

Weight Gain Sexual Dysfunction Metabolic Side Effects Comparative Efficacy

Metabolic Impact: Weight-Neutral Profile and Differential Effects on Lipid and Glycemic Parameters vs. Escitalopram and Vortioxetine

A 2024 randomized controlled trial compared the metabolic effects of 16 weeks of monotherapy with vilazodone (20-40 mg/day), escitalopram (10-20 mg/day), and vortioxetine (5-20 mg/day) in patients with MDD. The study found that vilazodone had a neutral effect on weight, whereas escitalopram was associated with a statistically significant increase in weight. Furthermore, vilazodone demonstrated a favorable impact on lipid parameters compared to vortioxetine and on glycemic indices relative to escitalopram [1]. This trial provides quantitative evidence of vilazodone's differentiated metabolic profile within the class of newer antidepressants.

Metabolic Parameters Weight Gain Lipid Profile Glycemic Control Comparative Trial

Solid-State Intellectual Property: Availability of Novel Crystalline Polymorphs with Distinct Physicochemical Properties

Multiple patents disclose novel crystalline polymorphic forms of vilazodone hydrochloride beyond the forms originally described. For example, a patent application by Orchid Chemicals & Pharmaceuticals describes novel crystalline forms (e.g., Form B, characterized by specific PXRD peaks) with distinct physicochemical properties [1]. The existence of multiple polymorphs (e.g., Forms A, B, C, I, II, III, IV, and amorphous forms) provides opportunities for pharmaceutical development, as different solid-state forms can exhibit variations in solubility, stability, and manufacturability. This is a key differentiator for generic drug development and for researchers requiring specific solid-state characteristics [2].

Polymorphism Solid-State Chemistry Pharmaceutical Development Crystallography Intellectual Property

Vilazodone Hydrochloride: Recommended Research and Industrial Applications Based on Quantified Differentiation


Clinical Trials Investigating Antidepressant Efficacy with Reduced Risk of Sexual Dysfunction

Researchers designing clinical trials for major depressive disorder where minimizing treatment-emergent sexual dysfunction is a primary or secondary endpoint should procure vilazodone hydrochloride. The evidence from a direct head-to-head trial demonstrates its significantly lower impact on sexual function compared to paroxetine [1], and a comparative study shows a similar advantage over sertraline [2]. This makes vilazodone a scientifically justified choice for studies focused on improving patient adherence and quality of life through better tolerability.

Preclinical and Translational Studies on SPARI Mechanism and 5-HT1A Receptor Modulation

Due to its unique dual action as a SERT inhibitor and 5-HT1A partial agonist [3], vilazodone hydrochloride is an essential tool compound for preclinical research investigating the role of combined serotonergic mechanisms in mood regulation, anxiety, and cognition. Its defined binding profile allows for precise pharmacological probing of the SPARI concept, differentiating it from both pure SSRIs and other multimodal antidepressants.

Pharmaceutical Development and Generic Formulation Targeting Specific Solid-State Forms

For pharmaceutical scientists and generic drug manufacturers, vilazodone hydrochloride API is of high interest due to the existence of multiple novel polymorphs and solid-state forms [4]. Procurement of specific crystalline forms (e.g., Form B, amorphous) can be strategically important for developing robust, bioequivalent formulations with optimized stability, solubility, and manufacturability, and for navigating intellectual property landscapes.

Comparative Effectiveness and Tolerability Studies vs. Newer Antidepressants (Vortioxetine, Escitalopram)

Vilazodone hydrochloride is a key comparator agent for health economics and outcomes research (HEOR) and comparative effectiveness trials. Recent head-to-head data against vortioxetine and escitalopram on metabolic parameters provide a quantitative basis for selecting vilazodone in studies aimed at differentiating the long-term metabolic and weight-related outcomes of newer antidepressant therapies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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